

# Validating CHK-336 Target Engagement: A Comparative Guide to Biomarker Strategies

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## Compound of Interest

Compound Name: CHK-336

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**CHK-336** is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA), the enzyme responsible for the final step in hepatic oxalate synthesis.[1][2][3] Developed by Chinook Therapeutics (now a Novartis company), **CHK-336** is under investigation for the treatment of primary hyperoxalurias (PH), a group of rare genetic disorders characterized by excessive oxalate production.[1][2][3] Validating the engagement of **CHK-336** with its target, LDHA, is crucial for its clinical development. This guide provides a comparative overview of the biomarkers and experimental methodologies used to confirm the target engagement and pharmacodynamic effect of **CHK-336**, alongside other therapeutic modalities for hyperoxaluria.

## Comparative Analysis of Therapeutic Agents for Hyperoxaluria

The therapeutic landscape for primary hyperoxalurias is evolving. While historically limited, recent advancements have brought targeted therapies to the forefront. **CHK-336** represents a novel oral small molecule approach. Below is a comparison with other key therapeutic strategies.

Feature	CHK-336	RNAi Therapeutics (e.g., Nedosiran)	Substrate Reduction Therapy (siRNA targeting GO - for PH1)
Target	Lactate Dehydrogenase A (LDHA)[1][2][4]	Lactate Dehydrogenase (LDH) [5]	Glycolate Oxidase (GO)
Modality	Small Molecule Inhibitor[1]	RNA interference (RNAi)[5]	Small interfering RNA (siRNA)
Mechanism	Direct, competitive inhibition of LDHA enzyme activity.[1]	Silencing of the gene expressing the LDH enzyme, reducing its overall levels.[5]	Silencing of the gene expressing the GO enzyme, reducing the production of the oxalate precursor glyoxylate.
Administration	Oral[1]	Subcutaneous injection	Subcutaneous injection
Applicability	Potentially all forms of Primary Hyperoxaluria (PH1, PH2, PH3).[1] [3]	PH1 and PH2[5]	Primarily Primary Hyperoxaluria Type 1 (PH1).

## Biomarkers for Validating Target Engagement

The validation of target engagement for **CHK-336** and comparable therapies relies on a multi-tiered biomarker approach, spanning from direct enzyme inhibition to downstream pharmacodynamic effects.

### Table 1: Key Biomarkers for Target Engagement

Biomarker Category	Specific Biomarker	CHK-336	RNAi Therapeutics (e.g., Nedosiran)
Direct Target Engagement	LDHA Enzyme Activity	Potent inhibition with an IC50 < 1 nM in biochemical assays. [6]	Reduced expression and activity of the LDH enzyme.
Cellular Target Engagement	Lactate Production in Hepatocytes	Inhibition of lactate production in primary mouse hepatocytes (IC50 < 100 nM). [6]	Decreased LDH protein levels and subsequent reduction in lactate production.
Pharmacodynamic (PD)	Urinary Oxalate Excretion	Dose-dependent reduction in urinary oxalate in mouse models of PH1 and PH2. [1][3][4]	Significant reduction in 24-hour urinary oxalate excretion in patients. [5]
Proof-of-Mechanism (Human)	<sup>13</sup> C <sub>2</sub> -Oxalate from <sup>13</sup> C <sub>2</sub> -Glycolate Tracer	Blockade of the conversion of <sup>13</sup> C <sub>2</sub> -glycolate to <sup>13</sup> C <sub>2</sub> -oxalate in healthy volunteers. [1][7]	Not applicable in the same manner, as the mechanism is gene silencing rather than direct enzyme inhibition.

## Experimental Protocols

Detailed methodologies are essential for the accurate assessment of target engagement. Below are protocols for key experiments cited in the evaluation of **CHK-336**.

### Protocol 1: In Vitro LDHA Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **CHK-336** against LDHA.

Materials:

- Recombinant human LDHA enzyme

- NADH ( $\beta$ -Nicotinamide adenine dinucleotide, reduced form)
- Pyruvate
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- **CHK-336** (serial dilutions)
- Microplate reader capable of measuring absorbance at 340 nm

#### Procedure:

- Prepare a reaction mixture containing assay buffer, NADH, and LDHA enzyme in the wells of a microplate.
- Add serial dilutions of **CHK-336** or vehicle control to the wells.
- Incubate for a pre-determined period at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding pyruvate to all wells.
- Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD<sup>+</sup>.
- Calculate the rate of reaction for each concentration of **CHK-336**.
- Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Protocol 2: Cellular Lactate Production Assay

Objective: To assess the ability of **CHK-336** to inhibit LDHA activity in a cellular context.

#### Materials:

- Primary mouse hepatocytes
- Cell culture medium

- **CHK-336** (serial dilutions)
- Lactate assay kit (e.g., colorimetric or fluorometric)
- Cell lysis buffer
- Microplate reader

#### Procedure:

- Culture primary mouse hepatocytes in a multi-well plate until they reach the desired confluency.
- Treat the cells with serial dilutions of **CHK-336** or vehicle control for a specified duration.
- Lyse the cells to release intracellular contents.
- Use a commercial lactate assay kit to measure the concentration of lactate in the cell lysates according to the manufacturer's instructions.
- Normalize the lactate concentration to the total protein concentration in each sample.
- Plot the normalized lactate concentration against the logarithm of the **CHK-336** concentration to determine the cellular IC<sub>50</sub>.

## Protocol 3: In Vivo Pharmacodynamic Study in Mouse Models of Primary Hyperoxaluria

Objective: To evaluate the effect of **CHK-336** on urinary oxalate excretion in preclinical models of PH.

#### Materials:

- PH1 (Agxt knockout) and/or PH2 (Grhpr knockout) mouse models.[\[1\]](#)
- **CHK-336** formulated for oral administration.
- Metabolic cages for urine collection.

- Analytical method for measuring oxalate concentration in urine (e.g., HPLC-MS/MS).

#### Procedure:

- Acclimate mice to metabolic cages.
- Collect 24-hour baseline urine samples.
- Administer **CHK-336** or vehicle control orally to the mice once daily for a defined period (e.g., 7 days).<sup>[3][4]</sup>
- Collect 24-hour urine samples at specified time points during the treatment period.
- Measure the urinary oxalate concentration and volume for each sample.
- Calculate the total 24-hour urinary oxalate excretion.
- Compare the urinary oxalate excretion in the **CHK-336**-treated group to the vehicle-treated group to determine the percentage of reduction.

## Protocol 4: $^{13}\text{C}_2$ -Glycolate Tracer Study in Humans

Objective: To establish proof-of-mechanism by directly measuring the inhibition of hepatic oxalate production in humans.<sup>[1]</sup>

#### Materials:

- $^{13}\text{C}_2$ -labeled glycolate (stable isotope tracer).
- **CHK-336** or placebo.
- Analytical method for measuring  $^{13}\text{C}_2$ -oxalate in urine (e.g., LC-MS/MS).

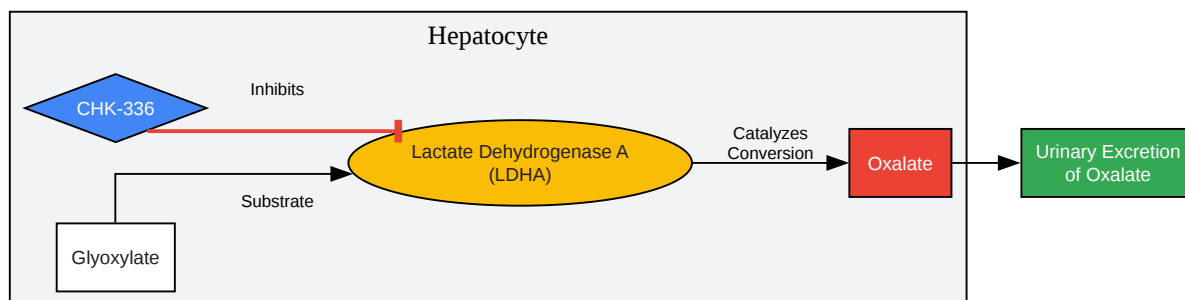
#### Procedure:

- Administer a single oral dose of **CHK-336** or placebo to healthy volunteers.
- After a specified time, administer an oral dose of the  $^{13}\text{C}_2$ -glycolate tracer.

- Collect urine samples at various time points post-tracer administration.
- Analyze the urine samples to quantify the amount of  $^{13}\text{C}_2$ -oxalate excreted.
- Compare the amount of  $^{13}\text{C}_2$ -oxalate in the urine of subjects who received **CHK-336** versus those who received a placebo. A reduction in  $^{13}\text{C}_2$ -oxalate excretion in the **CHK-336** group demonstrates inhibition of the metabolic conversion of glycolate to oxalate.

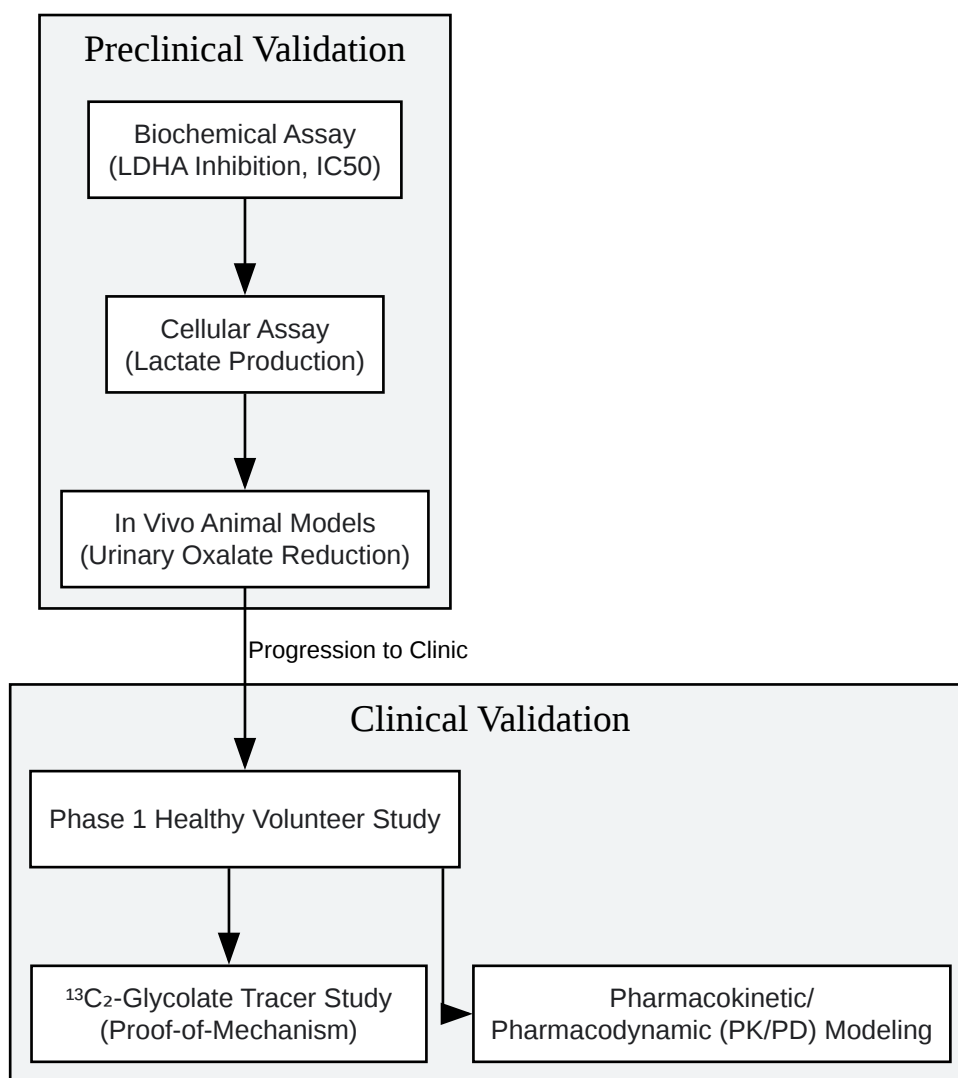
## Visualizing Pathways and Workflows

Diagrams are provided to illustrate the key concepts discussed.



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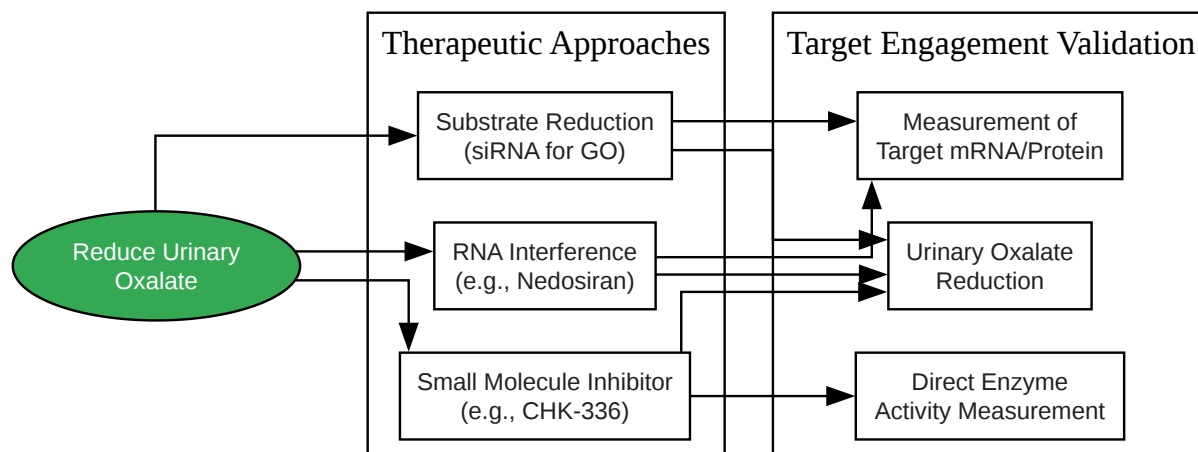
Caption: Mechanism of action of **CHK-336** in reducing hepatic oxalate production.



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Caption: Experimental workflow for validating **CHK-336** target engagement.





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Caption: Logical flow for comparing hyperoxaluria therapeutic strategies.

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